molecular formula C22H19N3O5S2 B2957300 N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide CAS No. 920944-08-7

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide

Cat. No. B2957300
CAS RN: 920944-08-7
M. Wt: 469.53
InChI Key: KLCBKQLBECDFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide, also known as BVT.2733, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are recognized for their significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The interest in these compounds stems from their potential as natural drug lead compounds. Recent advancements have explored the synthesis of complex benzofuran derivatives, highlighting innovative methods such as free radical cyclization cascade and proton quantum tunneling to construct benzofuran rings, which are conducive to the creation of complex benzofuran systems with high yield and fewer side reactions (Miao et al., 2019). Additionally, benzofuran and its derivatives have emerged as pharmacophores in the design of antimicrobial agents, with some compounds like psoralen, 8-methoxypsoralen, and angelicin being used for the treatment of skin diseases (Hiremathad et al., 2015).

Benzothiazole Derivatives in Scientific Research

Benzothiazole is another heterocyclic aromatic compound, known for its wide range of biological and therapeutic activities. It has been established in various bioactive heterocycles and natural products, serving as a crucial moiety in several biologically active compounds. The benzothiazole nucleus has attracted attention for its antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. This makes benzothiazole derivatives promising candidates for future research in drug development, particularly in cancer therapy, where understanding the structure-activity relationship (SAR) and the mechanism of action of these derivatives is crucial (Pathak et al., 2019).

Mechanism of Action

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c26-21(16-5-3-6-17(12-16)32(27,28)25-8-10-29-11-9-25)24-22-23-18(14-31-22)20-13-15-4-1-2-7-19(15)30-20/h1-7,12-14H,8-11H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBKQLBECDFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide

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